Species-Specific Pharmacology Divergence: Human Antagonist vs. Rat Partial Agonist Profile
The 2-chloro substitution confers a distinct species pharmacology profile relative to 4-substituted TCEB analogs. While the unsubstituted parent AMG9090 is a potent human TRPA1 antagonist (IC50 = 21 ± 0.6 nM against AITC-induced Ca²⁺ influx in CHO cells), it exhibits partial agonism at rat TRPA1 with EC50 = 66 ± 11 nM [1]. AMG2504 (4-nitro) and AMG7160 (4-bromo) are inactive or marginally inhibitory at rat TRPA1 (IC50 > 30 µM) [1]. Based on the structure-activity relationship established by Klionsky et al., the ortho-chloro substituent is predicted to alter the compound's efficacy at rat TRPA1 relative to both the unsubstituted and 4-substituted analogs, potentially yielding an intermediate profile [1].
| Evidence Dimension | hTRPA1 antagonist potency (IC50, AITC-induced Ca²⁺) vs. rTRPA1 efficacy |
|---|---|
| Target Compound Data | Not directly reported; predicted based on ortho-Cl SAR from TCEB series. Structural analog of AMG9090 with 2-Cl substitution. |
| Comparator Or Baseline | AMG9090 (unsubstituted): hTRPA1 IC50 = 21 ± 0.6 nM; rTRPA1 partial agonist EC50 = 66 ± 11 nM. AMG2504 (4-NO₂): hTRPA1 IC50 = 35 ± 29 nM; rTRPA1 IC50 >30 µM. AMG7160 (4-Br): hTRPA1 IC50 = 51 ± 17 nM; rTRPA1 IC50 >30 µM. AMG5445 (4-OMe): hTRPA1 IC50 = 91 ± 39 nM; rTRPA1 partial agonist EC50 = 115 ± 70 nM [1]. |
| Quantified Difference | AMG9090 shows ~3,140-fold functional divergence between human antagonist and rat agonist activities. The 2-Cl target compound is expected to exhibit a quantitative shift in both human potency and rat efficacy compared to these 4-substituted analogs due to altered electronic and steric interactions at the TRPA1 binding pocket [1]. |
| Conditions | CHO cells stably expressing human or rat TRPA1; AITC-evoked intracellular Ca²⁺ measured by aequorin luminescence; AITC used at 80 µM (EC₈₀) [1]. |
Why This Matters
The species-specific pharmacology directly determines whether a compound can be advanced into rodent pain models; a compound with a different rat TRPA1 profile from AMG9090 would require distinct preclinical validation strategies and cannot be assumed to recapitulate in vivo efficacy patterns observed with AMG9090.
- [1] Klionsky L, Tamir R, Gao B, Wang W, Immke DC, Nishimura N, Gavva NR. Species-specific pharmacology of Trichloro(sulfanyl)ethyl benzamides as transient receptor potential ankyrin 1 (TRPA1) antagonists. Mol Pain. 2007;3:39. Human TRPA1 IC50 data (Figure 3): AMG9090 21 nM, AMG5445 91 nM, AMG2504 35 nM, AMG7160 51 nM. Rat TRPA1 data (Figure 6): AMG9090 EC50 66 nM, AMG5445 EC50 115 nM; AMG2504/AMG7160 IC50 >30 µM. View Source
